molecular formula C17H20N4O4S B2687552 4-(N,N-diallylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850935-61-4

4-(N,N-diallylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2687552
CAS No.: 850935-61-4
M. Wt: 376.43
InChI Key: HWZOZFASMCJUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N,N-Diallylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic benzamide derivative featuring a N,N-diallylsulfamoyl group and a 5-ethyl-substituted 1,3,4-oxadiazole ring connected via an amide linkage. This compound belongs to the class of 1,3,4-oxadiazoles, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . Compounds with this core structure are the subject of extensive scientific investigation for their potent antibacterial properties, particularly against challenging drug-resistant Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains . Research into similar N-(1,3,4-oxadiazol-2-yl)benzamide analogs has revealed that they can function as multitargeting antibacterial agents. Their mechanisms of action may include the disruption of bacterial membrane potential, interference with menaquinone biosynthesis, and induction of iron starvation, leading to effective bacterial killing . Furthermore, this class of compounds has demonstrated significant potential in enzyme inhibition applications, showing promising activity as cholinesterase inhibitors, which is relevant for research in neurodegenerative diseases . The presence of the sulfamoyl group further expands its research utility, as this moiety is often associated with enzyme inhibitory capacity. Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-4-11-21(12-5-2)26(23,24)14-9-7-13(8-10-14)16(22)18-17-20-19-15(6-3)25-17/h4-5,7-10H,1-2,6,11-12H2,3H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZOZFASMCJUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N,N-diallylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic derivative that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. They function as potentiators of beta-lactam antibiotics, enhancing their efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) by inhibiting the vraSR operon .
  • Anti-inflammatory Properties : The compound has been studied for its role in inhibiting interleukin 1 receptor-associated kinase 4 (IRAK-4), which is crucial in inflammatory pathways. This inhibition suggests potential applications in treating inflammatory diseases and autoimmune conditions .
  • Induction of Autophagy : Certain derivatives have shown the ability to induce autophagic degradation of intracellular molecules, providing a novel approach to targeting cancer cells and other pathological states .

Table 1: Biological Activity Summary

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of vraSR operon ,
Anti-inflammatoryIRAK-4 inhibition ,
Autophagy inductionInduces degradation of intracellular molecules

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various compounds related to the target compound, it was found that those with similar structural features significantly reduced bacterial growth in vitro. The study highlighted the importance of the sulfamoyl group in enhancing antibiotic action against resistant bacterial strains .

Case Study 2: IRAK-4 Inhibition

A separate investigation into IRAK-4 inhibitors demonstrated that compounds with a similar backbone to this compound exhibited a dose-dependent reduction in inflammatory markers in cellular models. This suggests promising applications for inflammatory diseases .

Case Study 3: Autophagy Induction

Research published in Molecular Cell indicated that certain derivatives could effectively induce autophagy in cancer cell lines, leading to decreased cell viability and increased apoptosis. This mechanism opens avenues for cancer therapy development using compounds with similar structures .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. The incorporation of the 5-ethyl-1,3,4-oxadiazol-2-yl group enhances the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that similar oxadiazole derivatives can disrupt cancer cell proliferation pathways and may serve as lead compounds for further development .
  • Anti-inflammatory Properties : The sulfamoyl group is known for its role in modulating inflammatory responses. Compounds with similar structures have demonstrated effectiveness in inhibiting pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Activity : The compound's structure suggests potential antimicrobial effects. Related compounds have been evaluated for their ability to inhibit bacterial growth, particularly against resistant strains of bacteria. This property could be leveraged in developing new antibiotics or adjunct therapies for existing treatments .

Pharmacological Insights

  • Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cell survival and proliferation in cancer cells. For instance, derivatives of benzamide with oxadiazole groups have been shown to inhibit histone deacetylases, leading to altered gene expression profiles conducive to apoptosis .
  • Structure-Activity Relationship (SAR) : Understanding how variations in the chemical structure affect biological activity is crucial for optimizing this compound's efficacy. Studies focusing on SAR have identified key functional groups that enhance activity against specific targets, guiding future synthesis efforts .

Case Studies

  • Synthesis and Evaluation : A recent study synthesized a series of benzamide derivatives incorporating oxadiazole groups and evaluated their anticancer activities in vitro. Results indicated that certain derivatives significantly inhibited cell viability in various cancer cell lines compared to controls .
  • Clinical Potential : Investigations into the anti-inflammatory effects of sulfamoyl-containing compounds have shown promise in preclinical models of rheumatoid arthritis and other inflammatory conditions. These studies highlight the therapeutic potential of such compounds in managing chronic inflammatory diseases .

Material Science Applications

Beyond medicinal chemistry, 4-(N,N-diallylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide may find applications in material science due to its unique chemical properties:

  • Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis, potentially imparting desirable properties such as enhanced thermal stability or improved mechanical strength.
  • Coatings and Composites : Its antimicrobial properties could be advantageous in developing coatings for medical devices or surfaces that require sterilization.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs include:

Compound Name Oxadiazole Substituent Sulfamoyl/Other Groups Biological Activity (if reported) Reference
4-(N,N-Diallylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide (Target) 5-Ethyl N,N-Diallylsulfamoyl N/A (Hypothetical) -
LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]oxadiazol-2-yl]benzamide 5-(4-Methoxybenzyl) N-Benzyl-N-methylsulfamoyl Antifungal (C. albicans)
LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)oxadiazol-2-yl]benzamide 5-Furyl N-Cyclohexyl-N-ethylsulfamoyl Antifungal (C. albicans)
N-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(diethylsulfamoyl)benzamide 5-Cyclopropyl N,N-Diethylsulfamoyl N/A (Structural analog)
VNI: (R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide 5-Phenyl None (Imidazole-containing side chain) Antifungal, Antiprotozoal (T. cruzi)
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide 5-Thiophen-2-yl 4-Bromo N/A (Ca²⁺/calmodulin inhibition)

Yield and Purity Data from Evidence :

Compound ID (from Evidence) Yield (%) HPLC Purity (%) Key Substituents
6 () 15 95.5 5-Tetrahydronaphthalenyl, 3-CF₃
7 () 50 95.3 5-Tetrahydronaphthalenyl, 4-Br
8 () 12 97.9 5-Tetrahydronaphthalenyl, 4-OiPr
25 () 60 >95 5-Thiophen-2-yl, 4-H

Physicochemical and Electronic Effects

  • Oxadiazole Substituents :
    • 5-Ethyl : Moderately lipophilic, less sterically demanding than cyclopropyl () or phenyl ().
    • 5-Thiophen-2-yl : Introduces heteroaromaticity, enhancing interactions with hydrophobic enzyme pockets .

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